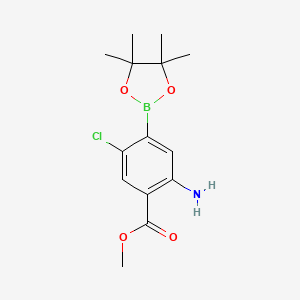

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound’s structure includes a benzoate ester, an amino group, and a chloro substituent, making it a valuable intermediate in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-amino-5-chlorobenzoic acid.

Esterification: The carboxylic acid group of 2-amino-5-chlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-amino-5-chlorobenzoate.

Borylation: The esterified product is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This step introduces the boronic ester group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Electrophilic Substitution: The amino and chloro groups on the benzene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura coupling reactions.

Bases: Bases like potassium carbonate or sodium hydroxide are used to facilitate the coupling reactions.

Solvents: Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reactants used. For instance, in Suzuki-Miyaura coupling, the product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester intermediate that contains a benzene ring. Its molecular weight is approximately 277.13 g/mol. The compound is commonly used in organic synthesis for the formation of complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The compound's molecular structure has been confirmed through analytical techniques, including mass spectrometry, carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and Fourier-transform infrared spectroscopy (FTIR). Density functional theory (DFT) calculations have also been used to investigate the molecular structure.

Scientific Research Applications

this compound has several significant applications in scientific research:

- Building Block in Synthesis This compound is often used as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

- Suzuki-Miyaura Coupling The compound participates in the Suzuki-Miyaura coupling reaction. It is valued for the reactivity of its boronic ester group, which can participate in various coupling reactions, notably the Suzuki-Miyaura coupling.

- Intermediate in Chemical Reactions this compound is a boronic acid ester intermediate containing a benzene ring.

Mécanisme D'action

The mechanism of action of Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a series of steps:

Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.

Reductive Elimination: The palladium catalyst then facilitates the coupling of the organic group with an aryl or vinyl halide, forming a new carbon-carbon bond.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 2-Amino-5-chlorobenzoic acid

Uniqueness

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both an amino group and a chloro substituent on the benzene ring, which allows for diverse chemical modifications and applications. Its boronic ester group also makes it highly versatile in cross-coupling reactions, distinguishing it from other similar compounds.

Activité Biologique

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound classified as a boronic acid derivative. Its unique structural features, including the presence of an amino group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, suggest potential applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

- Molecular Formula : C14H19BClNO4

- Molecular Weight : Approximately 320.75 g/mol

- CAS Number : 2377611-97-5

Synthesis

The synthesis of this compound involves multiple steps that may vary based on laboratory conditions. The compound is synthesized through reactions involving boronic acids and amines, typically yielding high purity (>98%) products suitable for further biological testing .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, benzo[b]furan derivatives have shown promising results against various cancer cell lines. A study highlighted the antiproliferative effects of these derivatives, demonstrating their potential in targeting tumor cells effectively .

| Compound | Cancer Type | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | Colorectal adenocarcinoma | 0.24 | 2.9 |

| Compound B | Breast adenocarcinoma | 5.8 | 4.4 |

| Compound C | Breast carcinoma | 0.34 | 3.5 |

These findings suggest that this compound may possess similar properties due to its structural similarities with other active compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key cellular pathways involved in cancer progression and inflammation. Specifically, compounds containing boron have been noted to enhance reaction rates and selectivity in catalytic processes relevant to drug development.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various human cancer cell lines. These studies typically measure cell viability and proliferation rates in response to different concentrations of the compound.

In Vivo Studies

While in vitro studies provide initial insights into the compound's efficacy, in vivo studies are essential for understanding its therapeutic potential. Preliminary results indicate that similar boron-containing compounds can modulate inflammatory responses and exhibit cytotoxic effects on tumor cells in animal models .

Propriétés

IUPAC Name |

methyl 2-amino-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClNO4/c1-13(2)14(3,4)21-15(20-13)9-7-11(17)8(6-10(9)16)12(18)19-5/h6-7H,17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWPCWDBKQRYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.